molecular formula C22H16N6O4S2 B2451142 N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) CAS No. 896342-96-4

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)

Cat. No.: B2451142
CAS No.: 896342-96-4
M. Wt: 492.53
InChI Key: CXUKHYDQCAXGCX-UHFFFAOYSA-N
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Description

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a useful research compound. Its molecular formula is C22H16N6O4S2 and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O4S2/c1-11-9-27-19(31)13(7-23-21(27)33-11)17(29)25-15-5-3-4-6-16(15)26-18(30)14-8-24-22-28(20(14)32)10-12(2)34-22/h3-10H,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUKHYDQCAXGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3NC(=O)C4=CN=C5N(C4=O)C=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by diverse research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine framework, which is known for its diverse pharmacological properties. The structure can be represented as follows:

N N 1 2 phenylene bis 2 methyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide \text{N N 1 2 phenylene bis 2 methyl 5 oxo 5H thiazolo 3 2 a pyrimidine 6 carboxamide }

This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives. For instance:

  • In Vitro Studies : A study evaluated the antimicrobial activity of several derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis
130.30Escherichia coli

Antitumor Activity

The antitumor properties of compounds containing thiazolo[3,2-a]pyrimidine moieties have been explored in various studies:

  • Cell Proliferation Inhibition : Research demonstrated that derivatives like N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) showed promising results in inhibiting the proliferation of cancer cell lines such as HCC827 and NCI-H358. The IC50 values were reported at approximately 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively .

Table 2: Antitumor Activity Data

CompoundCell LineIC50 (μM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory effects:

  • Mechanism of Action : Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

  • Sayed et al. (2006) : This study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The findings indicated moderate anti-inflammatory activity alongside notable antimicrobial effects .
  • Recent Research (2021) : A comprehensive evaluation of newly synthesized compounds revealed significant antitumor activity linked to structural modifications within the thiazolo framework .

Scientific Research Applications

Antimicrobial Activity

N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) has shown significant antimicrobial properties. Its thiazolo[3,2-a]pyrimidine framework is associated with various biological activities, including:

  • Antibacterial Effects : Studies indicate that compounds within this class demonstrate efficacy against various bacterial strains.
  • Antifungal Properties : The compound's structure may provide activity against fungal pathogens.

Anticancer Potential

Research has highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The unique combination of structural elements in N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) contributes to its ability to interact with cellular targets involved in cancer progression.

Enzyme Inhibition Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets such as enzymes and receptors. Techniques employed in these studies include:

  • Molecular Docking : This computational method predicts how the compound interacts with specific biological targets.
  • Binding Affinity Assays : These assays measure the strength of interaction between the compound and target proteins.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Antimicrobial Evaluation :
    • A study investigated the antimicrobial activity of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising efficacy and established a foundation for further exploration of these compounds in drug development .
  • Anticancer Research :
    • Another research effort focused on assessing the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives through in vitro assays. The findings suggested that certain derivatives exhibited significant cytotoxic effects against cancer cell lines .
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that N,N'-(1,2-phenylene)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide) has a high binding affinity for specific enzymes involved in metabolic pathways relevant to disease processes .

Q & A

Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?

Methodological Answer: A common approach involves refluxing precursor thiouracil derivatives with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) and chloroacetic acid in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. The reaction typically proceeds for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals suitable for X-ray diffraction . For analogs, substituting aldehydes (e.g., 4-cyanobenzaldehyde) can alter electronic properties, as shown by IR and NMR data confirming CN group incorporation .

Table 1: Representative Reaction Conditions

PrecursorAldehydeSolvent SystemYieldReference
5-phenyl-6-methyl-2-thioxo2,4,6-trimethoxybenzaldehydeAcOH/Ac₂O (1:1)78%
7-(5-methylfuran-2-yl)4-cyanobenzaldehydeAcOH/Ac₂O (1:2)68%

Q. How is the crystal structure of this compound characterized, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 296 K. The SHELX suite (e.g., SHELXL) refines structures via least-squares methods, with hydrogen atoms placed in riding models (C–H = 0.93–0.98 Å, Uiso = 1.2–1.5Ueq(C)). Key parameters include:

  • Space group (e.g., P2₁/c)
  • Unit cell dimensions (e.g., a = 10.92 Å, b = 16.43 Å, c = 13.78 Å)
  • Flattened boat conformation of the pyrimidine ring (deviation: 0.224 Å from mean plane) .

Advanced Research Questions

Q. How can conformational distortions in the thiazolo[3,2-a]pyrimidine ring system be quantitatively analyzed?

Methodological Answer: Cremer-Pople puckering coordinates are used to quantify ring distortions. For a six-membered ring, parameters include:

  • Amplitude (Q): Magnitude of puckering.
  • Phase angle (θ): Describes puckering type (e.g., chair, boat). In the title compound, the pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the N2/C9/N1/C6/C7 plane. Dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) further describe molecular geometry .

Table 2: Puckering Parameters for Related Derivatives

CompoundQ (Å)θ (°)ConformationReference
Ethyl 7-methyl-3-oxo-5-phenyl0.38145Flattened boat
2-(4-Cyanobenzylidene) analog0.42130Distorted chair

Q. How can hydrogen bonding patterns resolve contradictions in polymorphic forms or crystallization outcomes?

Methodological Answer: Graph set analysis (Bernstein et al., 1995) classifies hydrogen bonds (HBs) by donor/acceptor motifs. For example:

  • C–H···O bifurcated HBs link molecules into chains (e.g., C9–H9···O3; d = 2.52 Å, ∠ = 138°).
  • N–H···O interactions stabilize supramolecular dimers. Discrepancies in HB networks between polymorphs can arise from solvent polarity (e.g., ethyl acetate vs. DMF), analyzed via Hirshfeld surfaces and fingerprint plots .

Q. What strategies optimize reaction conditions to address low yields in analogous syntheses?

Methodological Answer: Systematic variation of:

  • Catalyst loadings: Sodium acetate (1.5 g vs. 0.5 g) improves cyclization efficiency.
  • Solvent polarity: Acetic anhydride enhances electrophilicity of intermediates.
  • Reaction monitoring: TLC or in-situ IR tracks intermediate formation. For example, reducing reflux time from 10 h to 2 h in furan-containing analogs maintained yield (68%) by minimizing side reactions .

Q. How do electronic effects of substituents influence spectroscopic and crystallographic data?

Methodological Answer: Electron-withdrawing groups (e.g., –CN, –CF₃) alter NMR chemical shifts and IR stretching frequencies:

  • CN group: IR ν = 2219 cm⁻¹; ¹³C NMR δ = 117.54 ppm.
  • Methoxy groups: Deshield adjacent protons (e.g., H9 in 2,4,6-trimethoxy derivatives: δ = 7.94 ppm) . Crystallographically, bulky substituents increase dihedral angles (e.g., 80.94° vs. 75.2° in less hindered analogs) .

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